3-allyl-6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c1-3-7-19-16(21)12-9-11(4-2)24-15(12)18-17(19)23-10-13(20)14-6-5-8-22-14/h3,5-6,8-9H,1,4,7,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRDWZGAEKXPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-allyl-6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Formula: C18H23N3O2S2
Molecular Weight: 377.52 g/mol
CAS Number: 325693-34-3
The compound features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological potential. The thienyl group and the allyl substituent contribute to its reactivity and biological profile.
Antimicrobial Properties
Research indicates that thieno[2,3-d]pyrimidines exhibit a range of antimicrobial activities. A review by Ali et al. highlights the broad-spectrum efficacy of thienopyrimidine derivatives against various pathogens, including bacteria, fungi, and viruses. The structure of this compound suggests potential interactions with microbial targets that could inhibit growth or replication .
Anticancer Activity
Several studies have focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown promising results in inhibiting cell proliferation in various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR studies of thieno[2,3-d]pyrimidines reveal that modifications at specific positions on the pyrimidine ring can significantly enhance biological activity. For example:
- Allyl Group: Enhances lipophilicity and may improve cellular uptake.
- Thienyl Substituent: Contributes to electron delocalization, which may affect binding affinity to biological targets.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics . -
Anticancer Mechanism:
In vitro assays demonstrated that 3-allyl-6-ethyl derivatives induced apoptosis in A549 cells via caspase activation pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis .
Summary of Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
The 2-{[2-oxo-2-(2-thienyl)ethyl]thio} substituent may enhance binding to cysteine-rich targets (e.g., kinases) compared to simpler thiols (e.g., ) or morpholinyl-linked groups (e.g., ).
Synthetic Flexibility: Allyl and ethyl groups are introduced via nucleophilic substitution or alkylation, as demonstrated in the synthesis of 6-methyl-2-arylaminopyrimidin-4(3H)-one derivatives . Thioetherification at position 2 is achieved using potassium salts and chloroacetamide derivatives, a method validated in anti-proliferative compound synthesis .
Pharmacological Potential: Derivatives with 6-alkyl groups (e.g., ethyl, methyl) show anticonvulsant activity in pyrimidinone scaffolds . Thiophene-containing substituents (e.g., 2-thienyl) are associated with improved metabolic stability and receptor affinity in kinase inhibitors .
Research Findings and Implications
- Anti-Proliferative Activity : Compounds with thioether-linked substituents (e.g., oxadiazole-thioacetamide hybrids) exhibit IC₅₀ values <10 μM in cancer cell lines, suggesting the target compound may share this activity .
- Anticonvulsant Potential: Structural analogs with 6-ethyl or 6-methyl groups (e.g., ) show ED₅₀ values of 30–50 mg/kg in rodent models, highlighting the scaffold’s versatility.
- ADMET Properties : Thienyl and allyl groups may balance solubility and lipophilicity, as seen in related sigma ligands .
Q & A
Q. What strategies improve bioavailability given its low solubility in aqueous media?
- Methodological Answer :
- Salt formation : Screen with HCl, sodium, or lysine to enhance water solubility .
- Nanoformulation : Prepare PEGylated liposomes or PLGA nanoparticles (150–200 nm size) for sustained release .
- Prodrug design : Introduce ester groups at the allyl or ethyl positions for enzymatic hydrolysis in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
